4-Ethyl-3,5-dimethyloctane

Description

BenchChem offers high-quality 4-Ethyl-3,5-dimethyloctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3,5-dimethyloctane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62183-64-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-3,5-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-11(5)12(8-3)10(4)7-2/h10-12H,6-9H2,1-5H3 |

InChI Key |

OMAJEXDENFMCIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known chemical and physical properties of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. The information is compiled from various chemical databases and predictive models, offering a technical resource for professionals in research and development. Due to its nature as a simple hydrocarbon, extensive biological activity data is not available in public literature.

Core Chemical Properties

4-Ethyl-3,5-dimethyloctane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. Its structure consists of an eight-carbon (octane) backbone with ethyl and methyl substituents at the 4, 3, and 5 positions, respectively.

The following table summarizes the key quantitative data for 4-Ethyl-3,5-dimethyloctane. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in published literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | N/A |

| Molecular Weight | 170.3398 g/mol | |

| CAS Number | 116835-49-5 | |

| Boiling Point | 199.5 °C (Predicted) | |

| Density | 0.760 g/cm³ (Predicted) | |

| Refractive Index | 1.425 (Predicted) | |

| Flash Point | 67.2 °C (Predicted) | |

| Vapor Pressure | 0.2±0.4 mmHg at 25°C (Predicted) | |

| Enthalpy of Vaporization | 42.4±0.8 kJ/mol (Predicted) | |

| Molar Refractivity | 56.6±0.3 cm³ (Predicted) | |

| Molar Volume | 224.0±3.0 cm³ (Predicted) |

Spectroscopic and Analytical Data

While specific, detailed experimental spectra for 4-Ethyl-3,5-dimethyloctane are not widely published, the NIST (National Institute of Standards and Technology) Chemistry WebBook is a primary resource for such data when available. For a compound of this nature, the expected analytical data would include:

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (170.34 g/mol ) and a fragmentation pattern characteristic of branched alkanes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would display a complex set of signals in the aliphatic region (typically 0.5-2.0 ppm), with splitting patterns corresponding to the various methyl, ethyl, and methine protons in the structure.

-

¹³C NMR would show distinct signals for each chemically non-equivalent carbon atom in the molecule.

-

Experimental Protocols

-

Synthesis: The compound could be synthesized via various organic chemistry methods, such as Grignard reactions or other carbon-carbon bond-forming reactions, followed by purification steps like fractional distillation or preparative gas chromatography.

-

Structural Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry: To confirm the molecular weight and obtain fragmentation data.

-

NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To determine the precise connectivity of all atoms in the molecule.

-

Infrared (IR) Spectroscopy: To confirm the presence of C-H bonds and the absence of other functional groups.

-

-

Physicochemical Property Measurement:

-

Boiling Point: Determined experimentally using distillation apparatus under controlled pressure.

-

Density: Measured using a pycnometer or a digital density meter.

-

Refractive Index: Measured using a refractometer.

-

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a generalized experimental workflow relevant to the study of 4-Ethyl-3,5-dimethyloctane.

An In-depth Technical Guide to the Physical Characteristics of 4-Ethyl-3,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Dated: December 21, 2025

This technical guide provides a comprehensive overview of the known physical characteristics of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. Due to a scarcity of specific experimental data for this compound in publicly accessible literature, this document presents computed properties and offers a comparative analysis with its straight-chain isomer, n-dodecane. Furthermore, it details standardized experimental protocols for the determination of key physical properties applicable to this class of compounds.

Core Physical Characteristics

Table 1: Summary of Physical Characteristics

| Physical Property | 4-Ethyl-3,5-dimethyloctane (Computed/Predicted) | n-Dodecane (Experimental) | Source |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | 170.34 g/mol | [1][2] |

| Boiling Point | Data not available; predicted to be lower than n-dodecane | 216.2 °C | [2] |

| Melting Point | Data not available | -9.6 °C | [3] |

| Density | Data not available | 0.75 g/mL at 25 °C | [3] |

| Refractive Index | Data not available | 1.4216 at 20 °C | [4] |

| XLogP3-AA (Lipophilicity) | 5.8 | 6.1 | [1] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the primary physical characteristics of liquid hydrocarbons like 4-Ethyl-3,5-dimethyloctane.

The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a protocol such as ASTM D4052.[5]

-

Principle: A small sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube.[6] The instrument measures the change in the oscillation frequency caused by the mass of the sample. This frequency change is then used with calibration data to determine the density of the liquid.[6]

-

Apparatus: A digital density meter equipped with a temperature-controlled cell.

-

Procedure:

-

Calibrate the instrument with two reference standards (e.g., dry air and distilled water).

-

Ensure the sample is free of air bubbles before injection.

-

Inject the sample into the measurement cell using a syringe or an automated sampler.

-

Allow the temperature of the cell to stabilize at the desired measurement temperature (e.g., 20 °C or 25 °C).

-

The instrument will automatically measure the oscillation period and calculate the density.

-

Report the density in g/mL or kg/m ³.

-

For small sample volumes, the Thiele tube method is a suitable technique for determining the boiling point.[7] For larger volumes, a simple distillation is appropriate.[8]

-

Principle (Thiele Tube): A sample is heated in a small tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary tube at the boiling point.[9]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and a heat source.

-

Procedure (Thiele Tube):

-

Place a few milliliters of the sample into the small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. When a continuous stream of bubbles emerges, stop heating.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

-

The refractive index of a liquid can be precisely measured using an Abbe refractometer.

-

Principle: The Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample liquid placed between two prisms. This critical angle is dependent on the refractive index of the liquid.[10]

-

Apparatus: Abbe refractometer with a monochromatic light source and a temperature-controlled water bath.

-

Procedure:

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the sample onto the surface of the lower prism.

-

Close the prisms and circulate water from the constant temperature bath to maintain a stable temperature.

-

Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus.

-

Align the boundary line with the crosshairs in the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

Logical Workflow for Compound Characterization

The process of characterizing a novel or sparsely documented chemical compound like 4-Ethyl-3,5-dimethyloctane follows a logical progression from synthesis to comprehensive analysis. This workflow ensures that foundational data is gathered before more complex investigations are undertaken.

Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with 4-Ethyl-3,5-dimethyloctane. While experimental data for this specific molecule is limited, the provided protocols and comparative data for its isomer offer a robust framework for its scientific investigation.

References

- 1. 4-Ethyl-3,5-dimethyloctane | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecane - Wikipedia [en.wikipedia.org]

- 3. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]

- 4. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. davjalandhar.com [davjalandhar.com]

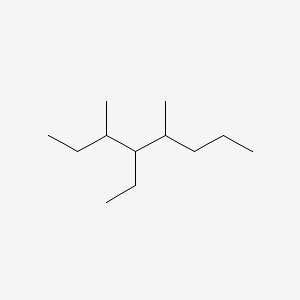

4-Ethyl-3,5-dimethyloctane structural formula

An In-depth Technical Guide to 4-Ethyl-3,5-dimethyloctane

Introduction

4-Ethyl-3,5-dimethyloctane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As a member of the dodecane (B42187) isomer group, its structure consists of an eight-carbon (octane) backbone substituted with two methyl groups and one ethyl group at specific positions. Due to its non-polar nature and branched structure, its physical properties, such as boiling and melting points, differ from its straight-chain isomer, n-dodecane. This document provides a technical overview of its structural formula, physicochemical properties, and a generalized synthetic approach, tailored for researchers and professionals in chemistry and drug development.

Structural Formula and Elucidation

The structure of 4-Ethyl-3,5-dimethyloctane is derived directly from its IUPAC name. The parent chain is an "octane," indicating eight carbon atoms. The substituents are located as follows:

-

A methyl group (-CH₃) on the third carbon.

-

An ethyl group (-CH₂CH₃) on the fourth carbon.

-

A methyl group (-CH₃) on the fifth carbon.

The 2D representation of the structure is as follows:

The following diagram illustrates the logical derivation of the chemical structure from its IUPAC name.

Caption: Logical diagram for constructing 4-Ethyl-3,5-dimethyloctane from its IUPAC name.

Physicochemical Properties

Experimental data for 4-Ethyl-3,5-dimethyloctane is not widely published; much of the available information is based on computational predictions. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Registry Number | 62183-64-6 | [1][2][3] |

| IUPAC Name | 4-ethyl-3,5-dimethyloctane | [2] |

| Computed LogP | 4.49 - 5.8 | [2][3] |

| Canonical SMILES | CCCC(C)C(CC)C(C)CC | [3] |

| InChIKey | OMAJEXDENFMCIN-UHFFFAOYSA-N | [3] |

Experimental Protocols

A plausible, generalized synthetic route would be a Grignard reaction followed by dehydration and hydrogenation.[4] This multi-step synthesis creates the carbon skeleton and then removes functional groups to yield the final saturated alkane.

Illustrative Synthesis Workflow: Grignard Reaction Route

-

Grignard Reagent Formation: An appropriate alkyl halide (e.g., 2-bromobutane) is reacted with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.

-

Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone (e.g., 4-methyl-3-heptanone) via nucleophilic addition to the carbonyl carbon. This reaction, after an acidic workup, forms a tertiary alcohol with the desired carbon backbone.

-

Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid with heat) to eliminate a molecule of water, forming a mixture of alkene isomers.

-

Hydrogenation: The resulting alkene mixture is catalytically hydrogenated using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4] This step reduces the double bond to a single bond, yielding the final product, 4-Ethyl-3,5-dimethyloctane.

-

Purification: The final product is purified from the reaction mixture using techniques such as fractional distillation, based on its boiling point.

The following diagram outlines this generalized experimental workflow.

Caption: Generalized workflow for the synthesis of a branched alkane via a Grignard route.

References

Technical Guide: 4-Ethyl-3,5-dimethyloctane (CAS No. 62183-64-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on 4-Ethyl-3,5-dimethyloctane is limited. This guide consolidates the available information, which primarily consists of its chemical identity and computationally predicted properties. The absence of in-depth experimental data should be noted by researchers considering this compound for further study.

I. Compound Identification

4-Ethyl-3,5-dimethyloctane is a branched-chain alkane. Its fundamental identification details are summarized below.

| Identifier | Value | Source |

| CAS Number | 62183-64-6 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 170.33 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-ethyl-3,5-dimethyloctane | --INVALID-LINK-- |

| Canonical SMILES | CCCC(C)C(CC)C(C)CC | --INVALID-LINK-- |

| InChI Key | OMAJEXDENFMCIN-UHFFFAOYSA-N | --INVALID-LINK-- |

II. Physicochemical Properties

| Property | Value (Computed) | Source |

| XLogP3 | 5.8 | --INVALID-LINK-- |

| Topological Polar Surface Area | 0 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 12 | --INVALID-LINK-- |

| Complexity | 96.2 | --INVALID-LINK-- |

| Rotatable Bond Count | 6 | --INVALID-LINK-- |

III. Spectroscopic Data

No experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectra, for 4-Ethyl-3,5-dimethyloctane were found in the conducted searches of scientific literature and chemical databases.

IV. Synthesis and Experimental Protocols

Specific experimental protocols for the synthesis of 4-Ethyl-3,5-dimethyloctane are not described in the available literature. However, general synthetic strategies for producing branched alkanes can provide a conceptual basis for its potential synthesis. These methods often involve:

-

Grignard Reactions: Coupling of alkyl magnesium halides with appropriate carbonyl compounds, followed by dehydration and hydrogenation.

-

Alkylation of Ketones: Alkylation of a suitable ketone with an alkyl halide in the presence of a strong base.

-

Catalytic Isomerization: Isomerization of linear or less-branched alkanes using catalysts like zeolites.

It is important to note that these are general methodologies, and a specific, optimized protocol for 4-Ethyl-3,5-dimethyloctane would require dedicated research and development.

V. Safety and Toxicology

There is no specific Safety Data Sheet (SDS) or toxicological information available for 4-Ethyl-3,5-dimethyloctane. For other isomeric C12 alkanes, general hazards include flammability and potential for skin and respiratory irritation. However, these general warnings cannot be directly applied to 4-Ethyl-3,5-dimethyloctane without experimental verification. Standard laboratory safety precautions for handling flammable and potentially irritating organic compounds should be followed.

VI. Biological Activity and Signaling Pathways

No information regarding the biological activity or any associated signaling pathways for 4-Ethyl-3,5-dimethyloctane has been reported in the scientific literature.

VII. Visualizations

Given the lack of specific experimental workflows or signaling pathways for 4-Ethyl-3,5-dimethyloctane, the following diagram illustrates the conceptual data framework for the comprehensive characterization of a chemical compound.

Foundational Principles of Alkane Nomenclature

An In-depth Technical Guide to the IUPAC Nomenclature of 4-Ethyl-3,5-dimethyloctane

This guide provides a systematic application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to determine the correct name for the branched alkane, 4-Ethyl-3,5-dimethyloctane. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of chemical nomenclature.

The IUPAC system for naming organic compounds provides a standardized and unambiguous method for communicating chemical structures. For alkanes, the fundamental rules involve a hierarchical process of identifying the core structure and its attached groups.[1][2] The key steps, which will be elaborated upon for the target molecule, include:

-

Identifying the parent hydrocarbon chain: This is the longest continuous chain of carbon atoms within the molecule.

-

Numbering the parent chain: The chain is numbered to assign the lowest possible locants (position numbers) to the substituent groups.

-

Identifying and naming substituents: Any groups attached to the parent chain are identified and named.

-

Assembling the complete name: The substituents are listed in alphabetical order, preceded by their locants, followed by the name of the parent chain.[3][4]

Step-by-Step IUPAC Naming of 4-Ethyl-3,5-dimethyloctane

The name "4-Ethyl-3,5-dimethyloctane" suggests a molecule with an eight-carbon parent chain, an ethyl group at the fourth carbon, and methyl groups at the third and fifth carbons.[5][6] The following sections will verify this name by applying the IUPAC rules to its chemical structure.

Step 1: Identification of the Parent Chain

The primary step is to identify the longest continuous chain of carbon atoms in the molecule's structure. For 4-Ethyl-3,5-dimethyloctane, the structure is as follows:

Caption: Chemical structure of 4-Ethyl-3,5-dimethyloctane.

By examining the structure, the longest continuous chain of carbon atoms is the horizontal eight-carbon chain. This establishes "octane" as the parent name.[7]

Step 2: Numbering the Parent Chain

The parent octane (B31449) chain must be numbered to give the substituents the lowest possible locants. This is determined by numbering the chain from both ends and comparing the resulting locant sets.

-

Numbering from Left to Right:

-

A methyl group is at position 3.

-

An ethyl group is at position 4.

-

A methyl group is at position 5.

-

This gives the locant set (3, 4, 5) .

-

-

Numbering from Right to Left:

-

A methyl group is at position 4.

-

An ethyl group is at position 5.

-

A methyl group is at position 6.

-

This gives the locant set (4, 5, 6) .

-

According to the "first point of difference" rule, the set (3, 4, 5) is lower than (4, 5, 6). Therefore, the correct numbering is from left to right.

Caption: Correct numbering of the parent chain.

Step 3: Identifying and Naming the Substituents

Based on the correct numbering, the substituents are:

| Position | Substituent |

| 3 | Methyl |

| 4 | Ethyl |

| 5 | Methyl |

Since there are two methyl groups, they are combined using the prefix "di-".

Step 4: Assembling the Full IUPAC Name

The final step is to assemble the name by listing the substituents alphabetically, followed by the parent name. The prefixes "di-", "tri-", etc., are not considered for alphabetization.

-

Alphabetize Substituents: "Ethyl" comes before "methyl".

-

Add Locants and Prefixes:

-

Ethyl group at position 4: 4-Ethyl

-

Two methyl groups at positions 3 and 5: 3,5-dimethyl

-

-

Combine with Parent Name: The alphabetized substituents are placed before the parent name "octane".

The resulting IUPAC name is 4-Ethyl-3,5-dimethyloctane .

Conclusion

A systematic application of the IUPAC nomenclature rules confirms that the name 4-Ethyl-3,5-dimethyloctane is correct. The process involves identifying the longest carbon chain (octane), numbering it to provide the lowest locants for the substituents (3, 4, and 5), and arranging the substituent names (ethyl, dimethyl) alphabetically.

Caption: Logical workflow for IUPAC naming.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Naming Alkanes | ChemTalk % [chemistrytalk.org]

- 3. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. byjus.com [byjus.com]

- 5. 4-Ethyl-3,5-dimethyloctane | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-ethyl-3,5-dimethyloctane [webbook.nist.gov]

- 7. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

Technical Guide: Molecular Weight of 4-Ethyl-3,5-dimethyloctane

Abstract

This document provides a detailed technical overview of the molecular weight of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. The determination of this fundamental chemical property is outlined through systematic calculation based on its molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data are presented in a structured format for clarity and ease of reference.

Chemical Identity and Structure

4-Ethyl-3,5-dimethyloctane is a saturated hydrocarbon. Its structure consists of an eight-carbon (octane) backbone with an ethyl group substituent at the fourth carbon and methyl group substituents at the third and fifth carbons. This specific arrangement of atoms leads to the definitive molecular formula C₁₂H₂₆ .[1][2]

The molecular structure is visualized below, illustrating the connectivity of the carbon backbone and the attached alkyl groups.

Molecular Weight Calculation

The molecular weight (or more precisely, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 4-Ethyl-3,5-dimethyloctane is based on its molecular formula, C₁₂H₂₆.

The determination of the molecular weight for a compound with a known chemical structure is a computational task. It relies on the standardized atomic weights established by IUPAC. No experimental protocol is required for this calculation. Experimental verification of molecular weight is typically performed using techniques such as mass spectrometry, which separates ions based on their mass-to-charge ratio.

The calculation utilizes the standard atomic weights of Carbon and Hydrogen.[3] These values represent a weighted average of the masses of their naturally occurring isotopes.

| Element | Symbol | Standard Atomic Weight (Da) |

| Carbon | C | [12.0096, 12.0116] |

| Hydrogen | H | [1.00784, 1.00811] |

| Table 1: IUPAC Standard Atomic Weights (2021).[3][4] |

For conventional use, a single value is often employed. For this calculation, the conventional atomic weights are:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u[5]

The molecular weight is calculated as follows:

-

Mass of Carbon: 12 atoms × 12.011 u/atom = 144.132 u

-

Mass of Hydrogen: 26 atoms × 1.008 u/atom = 26.208 u

-

Total Molecular Weight: 144.132 u + 26.208 u = 170.340 u

Quantitative Data Summary

The key quantitative chemical data for 4-Ethyl-3,5-dimethyloctane are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-Ethyl-3,5-dimethyloctane | [2] |

| CAS Registry Number | 62183-64-6 | [1] |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.3348 g/mol | [1] |

| Exact Mass | 170.20300 u | [6] |

| Table 2: Key Chemical and Physical Data. |

References

- 1. 4-ethyl-3,5-dimethyloctane [webbook.nist.gov]

- 2. 4-Ethyl-3,5-dimethyloctane | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. 4-ethyl-3,5-dimethyloctane | CAS#:62183-64-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-3,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-ethyl-3,5-dimethyloctane, a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. Due to its structural complexity, this molecule serves as an important case study in stereochemistry, with direct implications for fields where molecular chirality is a critical determinant of activity, such as in pharmacology and materials science. This document outlines the stereochemical possibilities, presents hypothetical physicochemical data for comparative analysis, details generalized experimental protocols for separation, and provides a visual representation of the stereoisomeric relationships.

Stereochemical Analysis

The molecular structure of 4-ethyl-3,5-dimethyloctane contains three chiral centers, which are carbon atoms bonded to four different substituent groups. In this molecule, the chiral centers are located at the C3, C4, and C5 positions of the octane (B31449) backbone. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For 4-ethyl-3,5-dimethyloctane, with n=3, there are 2³ = 8 possible stereoisomers.

These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The absolute configuration of each chiral center can be designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules.

The eight possible stereoisomers of 4-ethyl-3,5-dimethyloctane are:

-

(3R, 4R, 5R)-4-ethyl-3,5-dimethyloctane

-

(3S, 4S, 5S)-4-ethyl-3,5-dimethyloctane

-

(3R, 4R, 5S)-4-ethyl-3,5-dimethyloctane

-

(3S, 4S, 5R)-4-ethyl-3,5-dimethyloctane

-

(3R, 4S, 5R)-4-ethyl-3,5-dimethyloctane

-

(3S, 4R, 5S)-4-ethyl-3,5-dimethyloctane

-

(3R, 4S, 5S)-4-ethyl-3,5-dimethyloctane

-

(3S, 4R, 5R)-4-ethyl-3,5-dimethyloctane

Data Presentation

| Stereoisomer Configuration | Hypothetical Boiling Point (°C) | Hypothetical Specific Rotation [α] | Relationship |

| (3R, 4R, 5R) | 215.1 | +12.5° | Enantiomer of (3S, 4S, 5S) |

| (3S, 4S, 5S) | 215.1 | -12.5° | Enantiomer of (3R, 4R, 5R) |

| (3R, 4R, 5S) | 214.5 | +8.2° | Enantiomer of (3S, 4S, 5R) |

| (3S, 4S, 5R) | 214.5 | -8.2° | Enantiomer of (3R, 4R, 5S) |

| (3R, 4S, 5R) | 216.2 | -5.7° | Enantiomer of (3S, 4R, 5S) |

| (3S, 4R, 5S) | 216.2 | +5.7° | Enantiomer of (3R, 4S, 5R) |

| (3R, 4S, 5S) | 215.8 | +15.1° | Enantiomer of (3S, 4R, 5R) |

| (3S, 4R, 5R) | 215.8 | -15.1° | Enantiomer of (3R, 4S, 5S) |

Experimental Protocols

The synthesis of 4-ethyl-3,5-dimethyloctane would likely result in a mixture of all eight stereoisomers. The separation of these stereoisomers into their pure forms is a significant challenge that can be addressed using chiral chromatography.

General Protocol for Chiral HPLC Separation

Objective: To separate the stereoisomers of 4-ethyl-3,5-dimethyloctane.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a suitable detector (e.g., refractive index detector for alkanes).

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak®).

Materials:

-

Mixture of 4-ethyl-3,5-dimethyloctane stereoisomers.

-

HPLC-grade non-polar solvent (e.g., n-hexane).

-

HPLC-grade polar modifier (e.g., isopropanol).

Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a small percentage of isopropanol. The exact ratio must be optimized to achieve the best separation.

-

Sample Preparation: Dissolve a small amount of the stereoisomer mixture in the mobile phase.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Inject the sample onto the column.

-

-

Data Analysis: Monitor the elution of the stereoisomers using the detector. The retention time of each peak will correspond to a specific stereoisomer or a pair of enantiomers. Further optimization or the use of a different chiral column may be necessary to resolve all eight stereoisomers.

Mandatory Visualization

The following diagram illustrates the relationships between the eight stereoisomers of 4-ethyl-3,5-dimethyloctane.

Caption: Stereoisomeric relationships of 4-ethyl-3,5-dimethyloctane.

4-Ethyl-3,5-dimethyloctane: A Technical Guide on Its Physicochemical Properties and a Hypothetical Framework for Its Natural Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the branched alkane 4-Ethyl-3,5-dimethyloctane. A thorough review of scientific literature and chemical databases indicates a lack of evidence for its natural occurrence. This document provides a summary of its known physicochemical properties based on computational data. Furthermore, it outlines a hypothetical experimental workflow for the prospective identification and characterization of this molecule in natural samples, should future research warrant such an investigation. This guide is intended to serve as a foundational resource for researchers interested in the analysis of branched-chain alkanes and the exploration of novel natural products.

Introduction

Branched-chain alkanes are a diverse class of saturated hydrocarbons found in a variety of natural sources, including plant cuticular waxes, insect pheromones, and microbial lipids. These molecules play significant roles in chemical communication, structural integrity, and metabolic processes. The specific branching patterns of these alkanes can lead to unique physical and biological properties.

This guide focuses on a specific C12 branched alkane, 4-Ethyl-3,5-dimethyloctane. Despite its well-defined chemical structure, there is currently no scientific literature documenting its isolation from a natural source. This document compiles the available computational data on its properties and proposes a methodological framework for its potential discovery and analysis in biological matrices.

Physicochemical Properties

While empirical data from a natural isolate is unavailable, the physicochemical properties of 4-Ethyl-3,5-dimethyloctane have been predicted through computational models and are available in public databases. These properties are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₆ | [PubChem, NIST][1][2] |

| Molecular Weight | 170.33 g/mol | [PubChem, NIST][1][2] |

| IUPAC Name | 4-Ethyl-3,5-dimethyloctane | [PubChem][1] |

| CAS Registry Number | 62183-64-6 | [NIST, ChemSrc][2][3] |

| Computed LogP (XLogP3) | 5.8 | [PubChem][1] |

| InChIKey | OMAJEXDENFMCIN-UHFFFAOYSA-N | [ChemSrc][3] |

| Canonical SMILES | CCCC(C)C(CC)C(C)CC | [ChemSrc][3] |

Table 1: Computationally Predicted Physicochemical Properties of 4-Ethyl-3,5-dimethyloctane.

Hypothetical Experimental Workflow for Natural Product Screening

The absence of a known natural source for 4-Ethyl-3,5-dimethyloctane presents an opportunity for discovery. The following section details a hypothetical, yet standard, experimental protocol for the screening and identification of this and other volatile or semi-volatile branched alkanes from a biological matrix (e.g., plant essential oil, insect cuticular extract, or microbial culture).

Sample Preparation and Extraction

The initial step involves the extraction of volatile and semi-volatile organic compounds from the source material. The choice of method will depend on the nature of the sample.

-

Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for the analysis of volatiles from a solid or liquid sample.

-

A known mass of the sample is placed in a sealed vial.

-

The vial is heated to a specific temperature (e.g., 60-80°C) to promote the release of volatile compounds into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

-

The fiber is then retracted and introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

-

-

Solvent Extraction: For less volatile compounds or to obtain a broader profile of lipids.

-

The biological material is homogenized and extracted with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

-

The extract is filtered and concentrated under reduced pressure.

-

The resulting crude extract can be further purified by column chromatography on silica (B1680970) gel if necessary.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile organic compounds.[4][5]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for hydrocarbon analysis.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: Scans a mass range of m/z 40-400.

Compound Identification

The identification of 4-Ethyl-3,5-dimethyloctane would be based on two key pieces of information:

-

Retention Index (RI): The retention time of the unknown peak is compared to those of a series of n-alkanes run under the same chromatographic conditions to calculate its Kovats Retention Index. This index can be compared to theoretical or database values for branched alkanes.

-

Mass Spectrum: The mass spectrum of the unknown compound is compared to reference spectra in databases such as the NIST Mass Spectral Library. The fragmentation pattern of branched alkanes is characteristic, although isomers can be difficult to distinguish by mass spectrometry alone.[6] Authentic standards of 4-Ethyl-3,5-dimethyloctane would be required for unambiguous identification.

Hypothetical Biosynthesis of Branched-Chain Alkanes

While no specific biosynthetic pathway is known for 4-Ethyl-3,5-dimethyloctane, the general biosynthesis of branched-chain alkanes in organisms like cyanobacteria and insects involves modifications of the fatty acid synthesis (FAS) pathway.[7][8] Branched-chain fatty acids are typically initiated from branched-chain amino acid degradation products (e.g., from valine, leucine, or isoleucine) that serve as starter units for the FAS system. These branched-chain acyl-ACPs are then elongated and subsequently converted to alkanes.

Conclusion

4-Ethyl-3,5-dimethyloctane is a structurally defined branched alkane for which there is currently no evidence of natural occurrence. This technical guide provides a summary of its computationally derived physicochemical properties and outlines a robust, hypothetical experimental workflow that could be employed for its discovery in natural samples. The provided methodologies, centered around GC-MS analysis, are standard in the field of natural product chemistry and metabolomics. It is hoped that this guide will serve as a valuable resource for researchers aiming to explore the chemical diversity of branched-chain alkanes in nature. The potential discovery of this and other novel alkanes could provide new insights into biochemical pathways and the chemical ecology of various organisms.

References

- 1. 4-Ethyl-3,5-dimethyloctane | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ethyl-3,5-dimethyloctane [webbook.nist.gov]

- 3. 4-ethyl-3,5-dimethyloctane | CAS#:62183-64-6 | Chemsrc [chemsrc.com]

- 4. dem.ri.gov [dem.ri.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 4-Ethyl-3,5-dimethyloctane

In-depth Technical Guide: Biological Activity of 4-Ethyl-3,5-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

4-Ethyl-3,5-dimethyloctane is a branched-chain alkane hydrocarbon. While its chemical and physical properties are documented, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding its specific biological activity. This document summarizes the current state of knowledge and highlights the absence of substantive research in this area.

2. Search Methodology

A thorough search of prominent scientific databases and search engines was conducted to identify any studies related to the biological effects of 4-Ethyl-3,5-dimethyloctane. Search terms included "4-Ethyl-3,5-dimethyloctane biological activity," "4-Ethyl-3,5-dimethyloctane pharmacology," "4-Ethyl-3,5-dimethyloctane mechanism of action," and related queries.

3. Findings on Biological Activity

The comprehensive search did not yield any specific, peer-reviewed studies detailing the biological activity of 4-Ethyl-3,5-dimethyloctane. There is no available data on its pharmacological effects, mechanism of action, or its interaction with biological systems. The compound is not listed in major pharmacological or toxicological databases as having a known biological function.

4. Quantitative Data

Due to the absence of research on the biological activity of 4-Ethyl-3,5-dimethyloctane, there is no quantitative data available, such as IC50, EC50, binding affinities, or other relevant pharmacological metrics.

Table 1: Summary of Quantitative Biological Data for 4-Ethyl-3,5-dimethyloctane

| Metric | Value | Target | Assay Conditions | Source |

| IC50 | Not Available | Not Available | Not Available | Not Available |

| EC50 | Not Available | Not Available | Not Available | Not Available |

| Binding Affinity (Kd) | Not Available | Not Available | Not Available | Not Available |

| Other | Not Available | Not Available | Not Available | Not Available |

5. Experimental Protocols

No experimental protocols related to the biological assessment of 4-Ethyl-3,5-dimethyloctane were found in the reviewed literature.

6. Signaling Pathways and Mechanisms of Action

There are no known signaling pathways or mechanisms of action associated with 4-Ethyl-3,5-dimethyloctane.

7. Future Directions

The absence of data on the biological activity of 4-Ethyl-3,5-dimethyloctane represents a significant knowledge gap. Future research could focus on initial screening assays to determine if this compound possesses any interesting biological properties. A potential starting point for such research is outlined below.

Diagram 1: Proposed Workflow for Initial Biological Screening

Caption: Proposed workflow for initial biological screening of 4-Ethyl-3,5-dimethyloctane.

Currently, there is no scientific evidence to suggest that 4-Ethyl-3,5-dimethyloctane possesses any specific biological activity. This document serves to highlight this gap in the existing literature. The provided workflow offers a potential roadmap for researchers interested in exploring the pharmacological potential of this and other uncharacterized chemical compounds. Further investigation is required to ascertain whether 4-Ethyl-3,5-dimethyloctane has any effects on biological systems.

4-Ethyl-3,5-dimethyloctane: A Technical Overview of a Sparsely Documented Alkane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the branched alkane 4-Ethyl-3,5-dimethyloctane. Despite its well-defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of information regarding its discovery, history, and specific applications. This document summarizes the available physicochemical data and presents a hypothetical experimental workflow for its synthesis and characterization based on established principles of organic chemistry.

Physicochemical Properties

Quantitative data for 4-Ethyl-3,5-dimethyloctane is primarily available through chemical databases, largely derived from computational models. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62183-64-6 | NIST WebBook[2] |

| IUPAC Name | 4-ethyl-3,5-dimethyloctane | PubChem[1] |

| Computed XLogP3 | 5.8 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Complexity | 96.2 | PubChem[1] |

Historical Context and Discovery

There is no readily available information in the public domain detailing the initial discovery or the historical development of 4-Ethyl-3,5-dimethyloctane. It is indexed in several chemical databases, suggesting its existence as a synthesized compound, but lacks associated peer-reviewed studies or patents that would typically provide historical context.[1][2][3] The absence of such information suggests that it may be a compound synthesized for basic research or as part of a larger chemical library with no specific, widely documented applications to date.

Hypothetical Experimental Protocols

While specific, validated experimental protocols for the synthesis of 4-Ethyl-3,5-dimethyloctane are not available in the reviewed literature, a plausible synthetic route can be devised based on general organic synthesis principles and methods reported for structurally similar branched alkanes.

Synthesis Workflow

A potential synthetic pathway for 4-Ethyl-3,5-dimethyloctane could involve a Grignard reaction followed by dehydration and hydrogenation. The following diagram illustrates a logical workflow for this proposed synthesis.

Caption: A potential synthetic route for 4-Ethyl-3,5-dimethyloctane.

Detailed Methodologies

1. Grignard Reaction:

-

Objective: To form the carbon skeleton of the target molecule.

-

Reagents: 2-Methylpentan-3-one, sec-butylmagnesium bromide, anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

-

Add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether dropwise to initiate the formation of sec-butylmagnesium bromide (the Grignard reagent).

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of 2-methylpentan-3-one in anhydrous diethyl ether dropwise with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate alcohol, 4-Ethyl-3,5-dimethyloctan-4-ol.

-

2. Dehydration:

-

Objective: To eliminate the hydroxyl group to form an alkene.

-

Reagents: Crude 4-Ethyl-3,5-dimethyloctan-4-ol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

Combine the crude alcohol and the acid catalyst in a round-bottom flask fitted with a distillation apparatus.

-

Heat the mixture to induce dehydration and distill the resulting alkene mixture. The removal of the product as it forms drives the equilibrium towards the products.

-

3. Hydrogenation:

-

Objective: To saturate the double bond of the alkene to yield the final alkane product.

-

Reagents: Alkene mixture from the previous step, a catalyst such as Palladium on carbon (Pd/C), hydrogen gas, and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the alkene mixture in ethanol (B145695) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude 4-Ethyl-3,5-dimethyloctane.

-

4. Purification and Characterization:

-

Purification: The crude product would likely be purified by fractional distillation to separate it from any remaining starting materials or byproducts.

-

Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.

Biological Activity and Signaling Pathways

Currently, there is no information available in scientific literature or databases to suggest any known biological activity or association with any signaling pathways for 4-Ethyl-3,5-dimethyloctane. Its identity as a saturated hydrocarbon makes it unlikely to have specific biological targets in the same way a more functionalized molecule would, though it could have non-specific interactions with lipid membranes if it were to be studied in a biological context.

Conclusion

4-Ethyl-3,5-dimethyloctane is a structurally defined but poorly characterized compound. While its basic physicochemical properties can be estimated, a significant gap exists in the scientific literature regarding its discovery, history, and specific applications. The experimental protocols provided herein are hypothetical and based on established chemical principles, offering a potential route for its synthesis and subsequent study. Further research would be required to validate these methods and to explore any potential utility of this molecule in materials science, as a fuel additive, or in other areas of chemical research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-3,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Ethyl-3,5-dimethyloctane, a branched alkane. The synthesis is approached via a two-step process involving a Grignard reaction to construct the carbon skeleton, followed by a reduction to yield the final alkane. This protocol outlines two established methods for the final reduction step: the Clemmensen reduction and the Wolff-Kishner reduction. This document is intended to serve as a comprehensive guide for researchers in organic synthesis, particularly those involved in the preparation of novel molecular scaffolds for drug discovery and development.

Introduction

The proposed synthetic pathway commences with the commercially available ketone, 3,5-dimethyloctan-4-one. A Grignard reaction with ethylmagnesium bromide introduces the ethyl group at the C4 position, forming the tertiary alcohol intermediate, 4-Ethyl-3,5-dimethyloctan-4-ol. The subsequent deoxygenation of this alcohol to the final alkane can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions, providing flexibility depending on the presence of other functional groups in more complex syntheses.

Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 4-Ethyl-3,5-dimethyloctane, suggests a disconnection at the C4-ethyl bond, leading back to a ketone precursor and an ethyl nucleophile. This forms the basis of the proposed forward synthesis.

Caption: Retrosynthetic analysis of 4-Ethyl-3,5-dimethyloctane.

Experimental Protocols

Part 1: Synthesis of 4-Ethyl-3,5-dimethyloctan-4-ol via Grignard Reaction

This protocol details the addition of an ethyl group to 3,5-dimethyloctan-4-one using a Grignard reagent.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3,5-dimethyloctan-4-one | C₁₀H₂₀O | 156.27 | 15.6 g (0.1 mol) | Commercially available |

| Magnesium turnings | Mg | 24.31 | 2.9 g (0.12 mol) | |

| Ethyl bromide | C₂H₅Br | 108.97 | 13.1 g (0.12 mol) | |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Dried over sodium/benzophenone |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place the magnesium turnings in the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3,5-dimethyloctan-4-one in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Ethyl-3,5-dimethyloctan-4-ol.

-

The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).

-

Caption: Workflow for the synthesis of the tertiary alcohol intermediate.

Part 2: Reduction of 4-Ethyl-3,5-dimethyloctan-4-ol to 4-Ethyl-3,5-dimethyloctane

Two alternative protocols are provided for the final reduction step.

This method is suitable for substrates that are stable to strong acid.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Ethyl-3,5-dimethyloctan-4-ol | C₁₂H₂₆O | 186.34 | 18.6 g (0.1 mol) | From Part 1 |

| Zinc amalgam (Zn(Hg)) | - | - | 50 g | |

| Concentrated HCl | HCl | 36.46 | 100 mL | |

| Toluene (B28343) | C₇H₈ | 92.14 | 50 mL |

Procedure:

-

Preparation of Zinc Amalgam:

-

In a fume hood, add granulated zinc to a solution of mercuric chloride (5 g in 100 mL of water).

-

Stir for 5-10 minutes, then decant the aqueous solution.

-

Wash the zinc amalgam with water (3 x 50 mL).

-

-

Reduction Reaction:

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.

-

Add the 4-Ethyl-3,5-dimethyloctan-4-ol.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and decant the liquid from the remaining zinc amalgam.

-

Transfer the liquid to a separatory funnel and separate the toluene layer.

-

Extract the aqueous layer with toluene (2 x 30 mL).

-

Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 4-Ethyl-3,5-dimethyloctane.

-

This method is ideal for substrates that are sensitive to acid. The reaction proceeds via a hydrazone intermediate.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Ethyl-3,5-dimethyloctan-4-ol | C₁₂H₂₆O | 186.34 | 18.6 g (0.1 mol) | From Part 1 |

| Hydrazine (B178648) hydrate (B1144303) (80%) | N₂H₄·H₂O | 50.06 | 20 mL | Caution: Toxic |

| Potassium hydroxide (B78521) | KOH | 56.11 | 20 g | |

| Diethylene glycol | C₄H₁₀O₃ | 106.12 | 150 mL | High-boiling solvent |

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask fitted with a reflux condenser, combine 4-Ethyl-3,5-dimethyloctan-4-ol (note: this will likely dehydrate in situ to the alkene before forming the hydrazone of any rearranged ketone, or more likely, the ketone precursor 3,5-dimethyloctan-4-one should be used directly), hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to 100-120 °C for 1 hour.

-

-

Reduction:

-

Cool the mixture slightly and add the potassium hydroxide pellets.

-

Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.

-

Once the temperature of the reaction mixture reaches 180-200 °C, replace the distillation head with the reflux condenser and reflux for 4-6 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add 100 mL of water.

-

Extract the product with pentane (B18724) (3 x 50 mL).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry over anhydrous sodium sulfate.

-

Filter and carefully distill off the pentane.

-

The resulting crude product can be purified by fractional distillation to yield 4-Ethyl-3,5-dimethyloctane.

-

Application Notes and Protocols for the Synthesis of 4-Ethyl-3,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,5-dimethyloctane is a branched alkane whose synthesis is of interest for creating complex molecular scaffolds. This document provides detailed application notes and protocols for two primary alkylation methods for its synthesis: a two-step Grignard reagent-based approach and a one-step organocuprate coupling method. These protocols are designed to be reproducible for research-scale synthesis.

Method 1: Two-Step Synthesis via Grignard Reaction and Reduction

This versatile method involves the synthesis of a tertiary alcohol intermediate, 4-ethyl-3,5-dimethylheptan-4-ol, through the reaction of a ketone with a Grignard reagent. The subsequent reduction of this alcohol yields the target alkane. This approach offers flexibility in the choice of starting materials.[1][2][3][4][5]

Reaction Scheme:

Step 1: Grignard Reaction 3,5-dimethylheptan-4-one (B95985) + Ethylmagnesium bromide → 4-Ethyl-3,5-dimethylheptan-4-ol

Step 2: Reduction of Tertiary Alcohol 4-Ethyl-3,5-dimethylheptan-4-ol → 4-Ethyl-3,5-dimethyloctane

Experimental Protocol: Synthesis of 4-Ethyl-3,5-dimethylheptan-4-ol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Ethyl bromide | 108.97 | 10.9 g (7.3 mL) | 0.10 |

| 3,5-Dimethylheptan-4-one | 142.24 | 14.2 g (16.5 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 150 mL | - |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add 20 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of ethyl bromide in 30 mL of anhydrous diethyl ether.

-

Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by gentle refluxing. If not, gentle warming may be required.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent solution to 0 °C in an ice bath.[6][7]

-

-

Grignard Reaction:

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude 4-ethyl-3,5-dimethylheptan-4-ol.

-

-

Purification:

-

Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure tertiary alcohol.

-

Experimental Protocol: Reduction of 4-Ethyl-3,5-dimethylheptan-4-ol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 4-Ethyl-3,5-dimethylheptan-4-ol | 186.34 | 9.32 g | 0.05 |

| Concentrated Hydroiodic Acid (57%) | 127.91 | 20 mL | ~0.23 |

| Red Phosphorus | 30.97 | 2 g | - |

| Toluene (B28343) | 92.14 | 50 mL | - |

| 10% aq. Na₂S₂O₃ | - | 30 mL | - |

| Anhydrous MgSO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-ethyl-3,5-dimethylheptan-4-ol and toluene.

-

Carefully add red phosphorus and concentrated hydroiodic acid.

-

-

Reduction Reaction:

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.[4]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute with 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 10% aqueous Na₂S₂O₃ solution (to remove iodine), and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and remove the toluene by distillation.

-

Purify the resulting crude 4-ethyl-3,5-dimethyloctane by fractional distillation.

-

Visualization of the Grignard Synthesis Workflow

Caption: Workflow for the two-step synthesis of 4-Ethyl-3,5-dimethyloctane.

Method 2: One-Step Synthesis via Organocuprate (Gilman) Coupling

This method provides a more direct route to the target alkane by forming a carbon-carbon bond between an alkyl halide and an organocuprate reagent. This Sₙ2-type reaction is particularly effective for coupling with primary and secondary alkyl halides.

Reaction Scheme:

2-sec-Butyl Lithium + Copper(I) Iodide → Lithium di-sec-butylcuprate Lithium di-sec-butylcuprate + 1-bromo-2-ethylbutane (B1346692) → 4-Ethyl-3,5-dimethyloctane

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| Lithium wire | 6.94 | 0.35 g | 0.05 |

| 2-Bromobutane (B33332) | 137.02 | 3.43 g (2.8 mL) | 0.025 |

| Copper(I) iodide | 190.45 | 2.38 g | 0.0125 |

| 1-Bromo-2-ethylbutane | 165.07 | 2.06 g (1.6 mL) | 0.0125 |

| Anhydrous diethyl ether | 74.12 | 100 mL | - |

| Saturated aq. NH₄Cl | - | 30 mL | - |

| Anhydrous MgSO₄ | 142.04 | As needed | - |

Procedure:

-

Preparation of sec-Butyl Lithium:

-

Under an inert atmosphere, add freshly cut lithium wire to anhydrous diethyl ether in a flask.

-

Add 2-bromobutane dropwise to the lithium suspension at -10 °C.

-

After the addition, stir the mixture at room temperature for 1 hour.

-

-

Preparation of Lithium di-sec-butylcuprate (Gilman Reagent):

-

In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at -20 °C.

-

Transfer the prepared sec-butyl lithium solution to the CuI suspension via cannula at -20 °C.

-

Allow the mixture to warm to 0 °C and stir for 30 minutes to form the Gilman reagent.

-

-

Coupling Reaction:

-

Cool the Gilman reagent solution to -78 °C.

-

Add 1-bromo-2-ethylbutane dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter and concentrate the organic solution.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure 4-ethyl-3,5-dimethyloctane.

-

Visualization of the Organocuprate Synthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]

- 3. A Short On Preparation Of Alkanes By Reduction Of Alcohols, Aldehydes, Ketones Or Fatty Acids And Their Derivatives [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. Deoxygenation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Purification of 4-Ethyl-3,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-3,5-dimethyloctane is a branched-chain alkane whose purity is critical for various research and development applications, including its use as a reference standard, in lubricant formulations, and as a building block in organic synthesis. The presence of structural isomers and other impurities can significantly impact the physicochemical properties and reactivity of the final product. This document provides detailed application notes and protocols for the purification of 4-Ethyl-3,5-dimethyloctane, focusing on common laboratory techniques. Methodologies for purity assessment are also described to ensure the final product meets the required specifications.

Pre-purification Strategy: Removal of Linear Alkanes

In synthetic preparations of branched alkanes, residual linear alkanes can be a common impurity. A preliminary purification step to remove these straight-chain hydrocarbons can significantly improve the efficiency of subsequent purification methods.

Protocol 1: Selective Adsorption using Molecular Sieves

This protocol utilizes the size-selective properties of 5A molecular sieves to trap linear alkanes, allowing the bulkier branched isomers to pass through.

Materials:

-

Crude 4-Ethyl-3,5-dimethyloctane containing linear alkane impurities

-

Activated 5A molecular sieve pellets

-

Anhydrous hexane (B92381) (or other suitable non-polar solvent)

-

Chromatography column

-

Collection flasks

Procedure:

-

Activate the 5A molecular sieves by heating at 300-350°C for 3-4 hours under a stream of inert gas or in a vacuum oven. Allow to cool to room temperature in a desiccator.

-

Pack a chromatography column with the activated molecular sieves.

-

Dissolve the crude 4-Ethyl-3,5-dimethyloctane in a minimal amount of anhydrous hexane.

-

Load the solution onto the top of the molecular sieve column.

-

Elute the branched alkanes from the column with anhydrous hexane. The linear alkanes will be retained within the pores of the molecular sieves.

-

Collect the eluent containing the enriched 4-Ethyl-3,5-dimethyloctane.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the pre-purified product.

High-Purity Purification Methods

The choice of the primary purification method depends on the nature of the remaining impurities, the required purity level, and the scale of the purification.

Fractional Distillation

Fractional distillation is a suitable method for separating compounds with different boiling points. While isomers of 4-Ethyl-3,5-dimethyloctane will have very similar boiling points, this technique can be effective for separating the target compound from impurities with significantly different molecular weights or degrees of branching. Generally, for alkanes with the same number of carbon atoms, a higher degree of branching leads to a lower boiling point due to reduced intermolecular van der Waals forces.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Boiling chips

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are securely sealed.

-

Place the pre-purified 4-Ethyl-3,5-dimethyloctane and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.

-

Turn on the cooling water for the condenser.

-

Gradually heat the mixture using the heating mantle.

-

Observe the temperature at the distillation head. As the vapor of the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.

-

Collect the initial fraction (forerun) in a separate receiving flask until the temperature reading is stable.

-

As the temperature remains constant, collect the main fraction corresponding to the boiling point of 4-Ethyl-3,5-dimethyloctane.

-

If the temperature begins to rise again, change the receiving flask to collect the higher-boiling impurities.

-

Once the desired fraction is collected, turn off the heating mantle and allow the apparatus to cool completely before disassembly.

Preparative Gas Chromatography (pGC)

Preparative Gas Chromatography offers very high separation efficiency and is ideal for isolating high-purity isomers from a complex mixture. The principle relies on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a column.

Instrumentation:

-

Preparative Gas Chromatograph equipped with a fraction collector.

-

Column: A non-polar capillary column is recommended for alkane separation, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. Dimensions suitable for preparative work (e.g., 30 m length, 0.53 mm I.D., 1.0 µm film thickness) should be used.

-

Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

-

Injector: Split/splitless injector, operated in splitless mode for sample introduction.

-

Detector: A portion of the column effluent is typically split to a flame ionization detector (FID) for monitoring the separation, while the majority is directed to the fraction collector.

Conditions (starting point for optimization):

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 5°C/min to 200°C.

-

Hold at 200°C for 10 minutes.

-

-

Carrier Gas Flow Rate: Optimized for the best resolution.

-

Fraction Collector: Cooled to condense the eluted compound.

Procedure:

-

Dissolve the 4-Ethyl-3,5-dimethyloctane sample in a minimal amount of a volatile solvent (e.g., hexane).

-

Inject an appropriate volume of the sample into the pGC system.

-

Monitor the separation on the chromatogram from the FID.

-

Identify the peak corresponding to 4-Ethyl-3,5-dimethyloctane based on its retention time (which can be determined by running an analytical GC-MS of the mixture beforehand).

-

Program the fraction collector to collect the effluent corresponding to the target peak.

-

Multiple injections may be required to obtain the desired quantity of purified product.

-

Combine the collected fractions.

Column Chromatography

For smaller-scale purifications requiring high purity, column chromatography over silica (B1680970) gel can be an effective method, particularly for removing more polar impurities. For a closely related compound, 4-ethyl-3,6-dimethyloctane, a purity of >98% has been achieved using this technique.[1]

Materials:

-

Silica gel (70-230 mesh)

-

Chromatography column

-

Eluent: Hexane/Ethyl Acetate (B1210297) (95:5 v/v)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp or appropriate staining solution for visualization

Procedure:

-

Prepare the chromatography column by packing it with silica gel as a slurry in hexane.

-

Dissolve the crude 4-Ethyl-3,5-dimethyloctane in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel bed.

-

Begin elution with the hexane/ethyl acetate (95:5) solvent system.

-

Collect fractions in separate tubes.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in the eluent, and visualizing the spots. 4-Ethyl-3,5-dimethyloctane, being a non-polar alkane, will have a high Rf value.

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to yield the purified 4-Ethyl-3,5-dimethyloctane.

Data Presentation

The following tables summarize the expected outcomes of the described purification methods. The data is representative and may vary based on the initial purity of the sample and the specific experimental conditions.

Table 1: Comparison of Purification Methods for 4-Ethyl-3,5-dimethyloctane

| Purification Method | Typical Purity Achieved | Throughput | Key Advantages | Key Disadvantages |

| Fractional Distillation | 90-95% | High | Scalable, good for removing impurities with different boiling points. | Low resolution for separating close-boiling isomers. |

| Preparative GC | >99% | Low | Very high resolution, excellent for isomer separation. | Low throughput, requires specialized equipment. |

| Column Chromatography | >98% | Medium | Effective for removing polar impurities, relatively simple setup. | Can be time-consuming, requires solvent usage. |

Table 2: Purity Analysis Data (Representative)

| Analytical Method | Parameter | Value |

| GC-FID | Purity of 4-Ethyl-3,5-dimethyloctane | >99.5% |

| Limit of Detection (LOD) | ~5 µg/mL | |

| Limit of Quantitation (LOQ) | ~15 µg/mL | |

| GC-MS | Confirmation of Identity | Mass spectrum matches library data |

Purity Assessment

Accurate determination of the purity of the final product is essential. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantitative analysis of hydrocarbons.

Protocol 5: Purity Determination by GC-FID

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector: Split/splitless injector.

Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

Detector Temperature: 300°C

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

Procedure:

-

Prepare a standard solution of high-purity 4-Ethyl-3,5-dimethyloctane of known concentration in hexane.

-

Prepare a solution of the purified sample in hexane.

-

Inject the standard and sample solutions into the GC-FID system.

-

Identify the peak for 4-Ethyl-3,5-dimethyloctane based on its retention time.

-